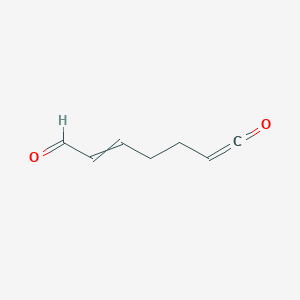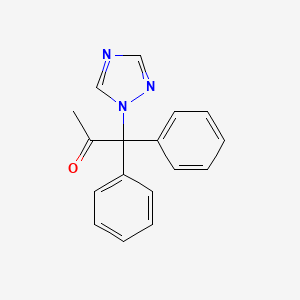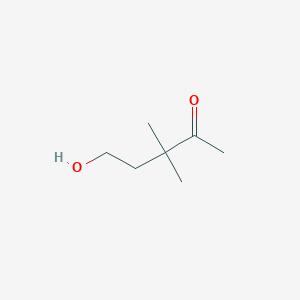
3,4'-Dichloro-4-methoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4’-Dichloro-4-methoxy-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with chlorine atoms substituted at the 3 and 4’ positions and a methoxy group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dichloro-4-methoxy-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluoroarene derivatives.
Nucleophilic Aromatic Substitution: Sodium methoxide is used to introduce the methoxy group via nucleophilic aromatic substitution.
Suzuki Coupling: Selected mono- and dimethoxy haloarenes are coupled with chlorinated phenylboronic acids using Suzuki coupling to yield the desired biphenyl derivative.
Industrial Production Methods
Industrial production methods for 3,4’-Dichloro-4-methoxy-1,1’-biphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4’-Dichloro-4-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Electrophilic Substitution: Substituted biphenyl derivatives.
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Dechlorinated or demethoxylated biphenyl derivatives.
Applications De Recherche Scientifique
3,4’-Dichloro-4-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a standard reagent in fluorescence studies and derivatization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 3,4’-Dichloro-4-methoxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Dichloro-1,1’-biphenyl
- 4-Methoxy-1,1’-biphenyl
- 3,3’-Dichloro-2,5-dimethoxy-1,1’-biphenyl
Uniqueness
3,4’-Dichloro-4-methoxy-1,1’-biphenyl is unique due to the specific positions of the chlorine and methoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
66175-38-0 |
|---|---|
Formule moléculaire |
C13H10Cl2O |
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
2-chloro-4-(4-chlorophenyl)-1-methoxybenzene |
InChI |
InChI=1S/C13H10Cl2O/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3 |
Clé InChI |
KXUXLMNJLIJICY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
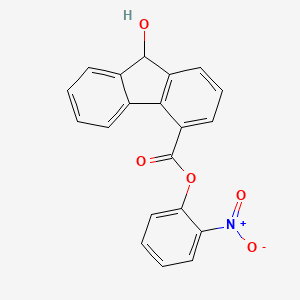
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
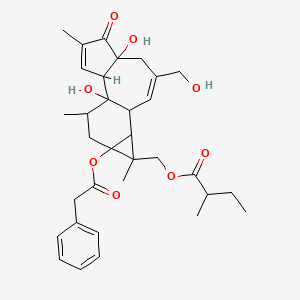
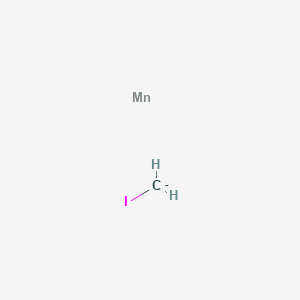
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
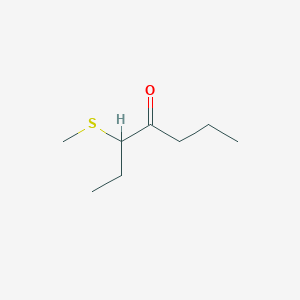
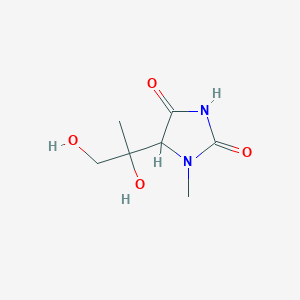
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)

![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)
